molecular formula C17H17Cl2NO B1196589 Diclofensine CAS No. 67165-56-4

Diclofensine

Cat. No.: B1196589
CAS No.: 67165-56-4
M. Wt: 322.2 g/mol
InChI Key: ZJDCGVDEEHWEIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diclofensine involves several key steps:

    Condensation: m-Anisaldehyde is condensed with methylamine to form N-methyl-3-methoxybenzenemethanimine.

    Reduction: The Schiff-base intermediate is reduced with sodium borohydride to yield (3-methoxybenzyl)methylamine.

    Alkylation: This intermediate is then alkylated with 3,4-dichlorophenacylbromide to form a benzoyl ketone.

    Reduction: The benzoyl ketone is reduced with sodium borohydride to produce an alcohol.

    Cyclization: Finally, acid-catalyzed intramolecular cyclization completes the synthesis of this compound.

Chemical Reactions Analysis

Diclofensine undergoes various chemical reactions, including:

Scientific Research Applications

Biochemical Properties

Diclofensine inhibits the reuptake of three key neurotransmitters: dopamine, norepinephrine, and serotonin. Its binding affinities are as follows:

  • Dopamine Transporter (DAT) : 16.8 nM
  • Norepinephrine Transporter (NET) : 15.7 nM
  • Serotonin Transporter (SERT) : 51 nM

This inhibition leads to increased extracellular concentrations of these neurotransmitters, which can significantly influence mood and behavior .

Molecular Mechanism

At the molecular level, this compound binds to the transporters of dopamine, norepinephrine, and serotonin, preventing their reuptake. Unlike other stimulants such as amphetamines, this compound does not induce the release of monoamines but rather enhances their availability in the synaptic cleft .

Antidepressant Effects

This compound has been studied extensively for its antidepressant properties. Clinical trials have shown that it can improve depressive symptoms more rapidly than traditional antidepressants like imipramine. In a double-blind study involving outpatients with various types of depression, patients receiving this compound demonstrated significant improvements on the Hamilton Depression Rating Scale within six weeks compared to those receiving imipramine .

Motivational Deficits

Recent research has highlighted this compound's potential in addressing motivational deficits associated with depression. A rodent model study indicated that this compound could enhance high-effort behavior in rats, suggesting its utility in treating motivational dysfunctions in humans .

Case Studies and Clinical Trials

  • Comparative Study with Imipramine :
    • Participants : 60 outpatients
    • Dosage : Varied between 15 mg to 25 mg of this compound
    • Findings : this compound showed a faster onset of action with fewer side effects compared to imipramine .
  • Double-Blind Comparison with Nomifensine :
    • Participants : 107 outpatients aged 26-75
    • Dosage : 50 mg of this compound versus 75-100 mg of nomifensine
    • Results : Both drugs were effective in reducing depressive symptoms without significant sedation or anticholinergic side effects .

Side Effects Profile

The side effects associated with this compound are generally mild and include dry mouth, insomnia, dizziness, and agitation. These effects were reported to be less frequent and severe compared to those experienced by patients taking imipramine .

Mechanism of Action

Diclofensine exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and producing stimulant and antidepressant effects. The molecular targets of this compound are the dopamine, norepinephrine, and serotonin transporters .

Comparison with Similar Compounds

Diclofensine is chemically related to other tetrahydroisoquinoline derivatives, such as:

    Nomifensine: Another antidepressant that inhibits dopamine and norepinephrine reuptake but also has monoamine-releasing properties.

    Brasofensine: A compound with similar monoamine reuptake inhibition properties.

This compound is unique in its potent inhibition of all three monoamine transporters without significant monoamine-releasing properties, distinguishing it from compounds like nomifensine .

Biological Activity

Diclofensine, a compound originally developed as an antidepressant by Hoffmann-La Roche in the 1970s, is classified as a triple monoamine reuptake inhibitor . It primarily inhibits the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), making it a significant subject of interest in pharmacology and psychiatry. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, side effects, and potential applications.

This compound's pharmacological profile is characterized by its ability to inhibit the transporters for dopamine, norepinephrine, and serotonin:

  • Dopamine Transporter (DAT) : K_i = 16.8 nM
  • Norepinephrine Transporter (NET) : K_i = 15.7 nM
  • Serotonin Transporter (SERT) : K_i = 51 nM

These values indicate that this compound has a higher affinity for DAT and NET compared to SERT, suggesting its potential efficacy in treating conditions related to dopamine and norepinephrine dysregulation, such as depression .

Clinical Efficacy

Clinical trials have demonstrated this compound's effectiveness in treating depression. A double-blind study compared this compound with imipramine, another well-known antidepressant. The results indicated that patients treated with this compound showed a faster onset of efficacy compared to those receiving imipramine. The Hamilton Depression Rating Scale (HDRS) scores reflected significant improvements in the this compound group from week 1 to week 3 .

Summary of Clinical Trial Findings

Study ParameterThis compound GroupImipramine Group
Initial Dose15-25 mg25 mg
Mean Dosage Over Trial64.0 - 102.9 mg102.9 mg
Improvement in HDRS ScoresFasterSlower
Common Side EffectsDry mouth, insomniaDry mouth, tremor
Duration of Treatment6 weeks6 weeks

Side Effects Profile

The side effects associated with this compound treatment were generally milder than those observed with imipramine. Reported side effects included:

  • This compound : Dry mouth, insomnia, dizziness, agitation.
  • Imipramine : Dry mouth, tremor, dizziness, sleepiness.

These findings suggest that this compound may offer a more tolerable treatment option for patients with depression .

Research Findings on Biological Activity

Recent studies have further explored this compound's biological activity beyond its antidepressant effects. For instance:

  • Peripheral Neuronal Effects : Research indicates that this compound enhances blood pressure responses to norepinephrine while decreasing responses to tyramine due to its inhibitory action on peripheral neuronal amine uptake .
  • Motivational Deficits in Depression : A rodent model study assessed this compound's ability to treat motivational deficits associated with depression. The results showed that this compound could increase high-effort behavior in rats, indicating its potential utility in addressing motivational symptoms in humans .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDCGVDEEHWEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79234-32-5 (hydrochloride), 34041-84-4 (hydrochloride salt/solvate)
Record name Diclofensine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30867264
Record name 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67165-56-4
Record name Diclofensine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67165-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofensine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOFENSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HKW863J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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